molecular formula C5H8ClF2NO B6219543 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride CAS No. 2758004-80-5

3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride

Cat. No. B6219543
CAS RN: 2758004-80-5
M. Wt: 171.6
InChI Key:
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Description

3,3-Difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride (DFOH) is a novel molecule that has been studied for its potential applications in a variety of scientific research areas. DFOH is a heterocyclic compound, and its structure consists of a six-membered ring with two fluorine atoms and one nitrogen atom. It has been used in a variety of research studies, including drug metabolism, enzyme inhibition, and toxicology.

Scientific Research Applications

3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride has been used in a variety of scientific research areas, including drug metabolism, enzyme inhibition, and toxicology. In drug metabolism studies, 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the human body. In enzyme inhibition studies, 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride has been used to inhibit the activity of enzymes such as cytochrome P450, aldehyde oxidase, and xanthine oxidase. In toxicology studies, 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride has been used as a model compound for the study of the effects of difluorinated compounds on the human body.

Mechanism of Action

The mechanism of action of 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride is not fully understood. However, it is believed that the two fluorine atoms of 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride interact with the active sites of enzymes, such as cytochrome P450, aldehyde oxidase, and xanthine oxidase, and inhibit their activity. This inhibition of enzyme activity can lead to a decrease in the metabolism of drugs in the human body and an increase in their bioavailability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride are not fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in drug metabolism in the human body. In addition, it has been shown to inhibit the activity of aldehyde oxidase and xanthine oxidase, which can lead to an increase in oxidative stress in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in drug metabolism in the human body. Additionally, it is relatively easy to synthesize and is readily available. However, there are some limitations to using 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride in lab experiments, such as its lack of specificity for certain enzymes and its potential to cause oxidative stress in the body.

Future Directions

There are several potential future directions for the study of 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to determine its potential therapeutic applications, such as its ability to increase the bioavailability of drugs. Finally, further research could be done to explore its potential to inhibit other enzymes and its potential toxicity.

Synthesis Methods

The synthesis of 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride is a multi-step process that involves several chemical reactions. The first step is the synthesis of the starting material, 6-oxa-1-azaspiro[3.3]heptane, which is done by reacting 1-azaspiro[3.3]heptane with a bromination reagent, such as N-bromosuccinimide (NBS). The second step is the introduction of the two fluorine atoms, which is done by reacting the starting material with N-fluorobenzenesulfonimide (NFSI). The final step is the hydrolysis of the resulting compound with hydrochloric acid to obtain 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride involves the reaction of 3,3-difluorocyclobutanone with 1,2-diaminoethane followed by cyclization to form the spiro compound. The resulting spiro compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3,3-difluorocyclobutanone", "1,2-diaminoethane", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutanone is reacted with 1,2-diaminoethane in the presence of a base such as sodium hydroxide to form the intermediate imine.", "Step 2: The imine intermediate undergoes cyclization to form the spiro compound 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane.", "Step 3: The resulting spiro compound is then treated with hydrochloric acid to form the hydrochloride salt of 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane." ] }

CAS RN

2758004-80-5

Molecular Formula

C5H8ClF2NO

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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